1-[2-(4-methoxyphenoxy)ethyl]piperazine dihydrochloride
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Overview
Description
1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-[2-(4-hydroxyphenoxy)ethyl]piperazine dihydrochloride.
Reduction: The compound can be reduced to remove the methoxy group, yielding 1-[2-(phenoxy)ethyl]piperazine dihydrochloride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, such as hydroxyl, amino, or thiol groups.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving cell signaling pathways and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways and altering physiological responses.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[2-(4-Hydroxyphenoxy)ethyl]piperazine dihydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
1-[2-(Phenoxy)ethyl]piperazine dihydrochloride:
1-[2-(4-Methylphenoxy)ethyl]piperazine dihydrochloride: The presence of a methyl group instead of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
479669-62-0 |
---|---|
Molecular Formula |
C13H22Cl2N2O2 |
Molecular Weight |
309.2 |
Purity |
93 |
Origin of Product |
United States |
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